molecular formula C16H14ClN3O2 B2920673 N1-(3-chlorophenyl)indoline-1,2-dicarboxamide CAS No. 1101205-89-3

N1-(3-chlorophenyl)indoline-1,2-dicarboxamide

Cat. No. B2920673
CAS RN: 1101205-89-3
M. Wt: 315.76
InChI Key: FBTGOTTYPXCREU-UHFFFAOYSA-N
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Description

N1-(3-chlorophenyl)indoline-1,2-dicarboxamide is a chemical compound with a complex structure. It belongs to the class of indoline derivatives, which have garnered significant interest due to their diverse biological and clinical applications . The indoline moiety consists of a benzene ring fused with a five-membered nitrogenous ring, forming a two-ring heterocyclic structure. Its chemical name is benzopyrrolidine or 2,3-dihydroindole .


Synthesis Analysis

The synthesis of N1-(3-chlorophenyl)indoline-1,2-dicarboxamide involves intricate organic chemistry. One approach to obtaining the indoline skeleton is through an intramolecular Diels-Alder reaction. Specifically, 3-alkynylalkylamino-1,2-diazine can undergo cyclization in the presence of 1,3,5-triisopropyl benzene (TIPB) at elevated temperatures (200–230 °C) to yield the indoline structure .


Molecular Structure Analysis

The molecular structure of N1-(3-chlorophenyl)indoline-1,2-dicarboxamide comprises the indoline core, where the benzene ring interacts hydrophobically with amino acid residues in proteins. The nitrogen atom of the pyrrole ring can act as both a hydrogen bond donor and acceptor. The non-coplanar arrangement of the two rings enhances water solubility and reduces lipid solubility, making it an attractive scaffold for drug design .

Scientific Research Applications

Antiviral Applications

Indole derivatives have been studied for their antiviral properties, with some compounds showing inhibitory activity against influenza A and other viruses . The structure of N1-(3-chlorophenyl)indoline-1,2-dicarboxamide could be modified to enhance its affinity to viral proteins, potentially leading to the development of new antiviral drugs.

Anti-inflammatory Properties

The indole nucleus is present in many compounds with anti-inflammatory effects. N1-(3-chlorophenyl)indoline-1,2-dicarboxamide may serve as a scaffold for developing new anti-inflammatory agents, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Anticancer Activity

Indole derivatives are known to possess anticancer activities. Research into N1-(3-chlorophenyl)indoline-1,2-dicarboxamide could focus on its potential to inhibit cancer cell growth or induce apoptosis in various cancer cell lines .

Antimicrobial Effects

Compounds with an indole core have demonstrated antimicrobial properties. N1-(3-chlorophenyl)indoline-1,2-dicarboxamide could be explored for its efficacy against a range of pathogenic bacteria and fungi, contributing to the fight against antibiotic-resistant strains .

Antitubercular Potential

Given the urgent need for new antitubercular drugs, the indole derivative N1-(3-chlorophenyl)indoline-1,2-dicarboxamide could be investigated for its ability to combat Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .

Enzyme Inhibition

Indole derivatives can act as enzyme inhibitors, which is crucial in the development of drugs for various diseases. Studying N1-(3-chlorophenyl)indoline-1,2-dicarboxamide as an enzyme inhibitor could lead to breakthroughs in treatments for diseases where enzyme regulation is key .

properties

IUPAC Name

1-N-(3-chlorophenyl)-2,3-dihydroindole-1,2-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2/c17-11-5-3-6-12(9-11)19-16(22)20-13-7-2-1-4-10(13)8-14(20)15(18)21/h1-7,9,14H,8H2,(H2,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTGOTTYPXCREU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-chlorophenyl)indoline-1,2-dicarboxamide

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